molecular formula C7H7BrClN3 B12360289 5-chloro-5H-benzimidazol-2-amine;hydrobromide

5-chloro-5H-benzimidazol-2-amine;hydrobromide

Cat. No.: B12360289
M. Wt: 248.51 g/mol
InChI Key: MVOGRLICAJOIBV-UHFFFAOYSA-N
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Description

5-chloro-5H-benzimidazol-2-amine;hydrobromide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles. For 5-chloro-5H-benzimidazol-2-amine;hydrobromide, a common synthetic route includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid or its derivatives under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of cerium(IV) ammonium nitrate as a catalyst in the presence of hydrogen peroxide has been reported to improve the synthesis of benzimidazole compounds . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-5H-benzimidazol-2-amine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-5H-benzimidazol-2-amine;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-5H-benzimidazol-2-amine;hydrobromide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain diseases .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

5-chloro-5H-benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-4H,(H2,9,11);1H

InChI Key

MVOGRLICAJOIBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC2=CC1Cl)N.Br

Origin of Product

United States

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